2-(4-Bromophenyl)-2-fluoroethanamine
Overview
Description
2-(4-Bromophenyl)-2-fluoroethanamine is an organic compound that features a bromine atom attached to a phenyl ring, a fluorine atom, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-fluoroethanamine typically involves the following steps:
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Bromination of Phenyl Ring: : The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This reaction is usually carried out using bromine in the presence of a suitable solvent like carbon disulfide at low temperatures (below 5°C) to control the reaction rate .
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Fluorination: : The next step involves the introduction of a fluorine atom. This can be achieved through various methods, including the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroethanamine can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride and potassium carbonate .
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Oxidation and Reduction: : The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-fluoroethanamine has several applications in scientific research:
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Medicinal Chemistry: : This compound is used as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with potential antimicrobial and anticancer properties .
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Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
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Biological Studies: : Researchers use this compound to study the effects of halogenated phenyl derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-fluoroethanamine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-2-chloroethanamine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(4-Bromophenyl)-2-fluoroethanamine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSITREVGYIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299865 | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794472-19-8 | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794472-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-fluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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